(3-(Methoxycarbamoyl)phenyl)boronic acid CAS number and properties
(3-(Methoxycarbamoyl)phenyl)boronic acid CAS number and properties
An In-depth Technical Guide to (3-Methoxycarbonylphenyl)boronic Acid
(3-Methoxycarbonylphenyl)boronic acid , a versatile bifunctional molecule, serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the presence of both a boronic acid and a methyl ester group, allows for sequential and site-selective modifications, making it an invaluable tool in the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.
Core Properties and Specifications
The fundamental physicochemical properties of (3-Methoxycarbonylphenyl)boronic acid are summarized below, providing essential data for its handling, storage, and application in various chemical transformations.
| Property | Value |
| CAS Number | 99769-19-4 |
| Molecular Formula | C₈H₉BO₄ |
| Molecular Weight | 179.97 g/mol |
| Melting Point | 205-208 °C |
| Appearance | White to off-white solid/powder |
| Synonyms | Methyl 3-boronobenzoate, 3-(Methoxycarbonyl)benzeneboronic acid[1] |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |
| Storage | Store in a cool, dry place away from moisture. |
Applications in Synthetic and Medicinal Chemistry
(3-Methoxycarbonylphenyl)boronic acid is a key reagent in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery and development, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic systems, which are common motifs in biologically active molecules.
Key applications include:
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Suzuki-Miyaura Cross-Coupling: For the synthesis of biaryl compounds.
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Iterative Cross-Coupling: Enabling the systematic construction of complex polyphenyl structures.
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Synthesis of Symmetrical Biaryls: Through copper-catalyzed homocoupling.
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Trifluoromethylation and Cyanation Reactions: Introducing key functional groups into aromatic rings.
The presence of the methyl ester group provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce diverse substituents. This orthogonality is highly valuable in the synthesis of compound libraries for drug screening.
Biological Relevance and Signaling Pathways
Phenylboronic acids have garnered significant attention for their biological activities, including their role as enzyme inhibitors and their potential in targeted drug delivery.[2] Phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by targeting the Rho family of GTP-binding proteins and their downstream effectors.[3] This pathway is crucial for cell motility and is often dysregulated in metastatic cancers.
// Nodes PBA [label="(3-Methoxycarbonylphenyl)boronic acid\n(or its derivatives)", fillcolor="#FBBC05", fontcolor="#202124"]; RhoA [label="RhoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rac1 [label="Rac1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cdc42 [label="Cdc42", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="ROCK", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLC [label="Myosin Light Chain (MLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pMLC [label="Phosphorylated MLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Actomyosin [label="Actomyosin Contractility", fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Cell Migration", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PBA -> RhoA [label=" inhibits", color="#EA4335"]; PBA -> Rac1 [label=" inhibits", color="#EA4335"]; PBA -> Cdc42 [label=" inhibits", color="#EA4335"]; RhoA -> ROCK [color="#4285F4"]; ROCK -> MLC [label=" phosphorylates", color="#34A853"]; MLC -> pMLC [style=dashed, arrowhead=none]; pMLC -> Actomyosin [label=" promotes", color="#EA4335"]; Actomyosin -> Migration [color="#5F6368"]; } .dot Caption: Inhibition of the Rho GTPase signaling pathway by phenylboronic acid derivatives.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of (3-Methoxycarbonylphenyl)boronic acid with an aryl halide.
Materials:
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(3-Methoxycarbonylphenyl)boronic acid
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Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
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Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
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Inert gas (Nitrogen or Argon)
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Standard glassware for organic synthesis
Procedure:
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To a Schlenk flask, add (3-Methoxycarbonylphenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
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Add the palladium catalyst (1-5 mol%).
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Evacuate and backfill the flask with an inert gas (repeat 3 times).
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reactants [label="Combine Reactants:\n(3-Methoxycarbonylphenyl)boronic acid,\nAryl Halide, Base, Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert [label="Establish Inert Atmosphere\n(N₂ or Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Add Degassed Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat and Stir", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Reaction Progress\n(TLC/LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Isolated Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> reactants; reactants -> inert; inert -> solvent; solvent -> heat; heat -> monitor; monitor -> heat [label=" Incomplete"]; monitor -> workup [label=" Complete"]; workup -> purify; purify -> product; } .dot Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
(3-Methoxycarbonylphenyl)boronic acid is a highly valuable and versatile reagent in contemporary chemical and pharmaceutical research. Its utility in constructing complex molecular scaffolds, coupled with the emerging biological significance of the phenylboronic acid motif, positions it as a key compound for future innovations in drug discovery and materials science. This guide provides the foundational knowledge for its effective application in the laboratory.
References
- 1. 3-(Methoxycarbonyl)phenylboronic Acid | 99769-19-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
